molecular formula C11H14ClN3O2S B023186 N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 116970-50-4

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Katalognummer: B023186
CAS-Nummer: 116970-50-4
Molekulargewicht: 287.77 g/mol
InChI-Schlüssel: ZAMCOVXWUOADQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride, also known as H-9 hydrochloride, is a synthetic isoquinolinesulfonamide derivative that functions as a potent protein kinase inhibitor. This compound is a key tool for researchers investigating intracellular signal transduction pathways, particularly those mediated by cyclic nucleotide-dependent protein kinases. Its primary mechanism of action involves competitive binding at the active site of protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), thereby blocking kinase activity and enabling the study of downstream cellular processes. Originally identified for its vasodilatory properties, this compound has proven invaluable in basic research for elucidating the physiological roles of various protein kinases. Studies have utilized it to explore mechanisms in neuropharmacology and cardiovascular biology, including the Ca2+ sensitization of smooth muscle contraction. The compound serves as a foundational structure for the development of more selective kinase inhibitors and has been used in the rational design of radiolabeled probes for imaging targets like PKA. CAS Number: 116970-50-4 Molecular Formula: C11H14ClN3O2S Molecular Weight: 287.77 g/mol Storage: Store in a cool, dry place, under inert atmospheric conditions. This product is intended for research purposes only and is not approved for use in humans. It is the responsibility of the purchaser to ensure compliance with all applicable local and national regulations.

Eigenschaften

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCOVXWUOADQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151614
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116970-50-4
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116970-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and packaged under inert conditions to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

One of the primary applications of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is as an inhibitor of protein kinases, particularly protein kinase A (PKA). This compound has been shown to effectively inhibit PKA activity, which is crucial in various cellular signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinolinesulfonamide moiety can significantly affect inhibitory potency. For instance, derivatives of H-9 have been synthesized and evaluated for their PKA inhibition capabilities, demonstrating that certain structural changes can enhance or diminish their effectiveness .

Radiolabeling for Imaging Studies

This compound has been utilized in radiochemistry for positron emission tomography (PET) imaging studies. The compound can be radiolabeled with carbon-11, allowing researchers to track its biodistribution in vivo. In studies conducted on rodent models, the radiolabeled form showed potential for imaging PKA activity in peripheral tissues, although its brain penetration was limited . This aspect opens avenues for further exploration into using this compound as a tracer in various biological systems.

High-Performance Liquid Chromatography (HPLC)

The compound is also applicable in analytical chemistry, particularly in the separation and analysis of isoquinoline derivatives using HPLC techniques. A reverse-phase HPLC method has been developed for the effective separation of this compound, which can be scaled for preparative purposes. The method employs acetonitrile and water as mobile phases, demonstrating compatibility with mass spectrometry when phosphoric acid is replaced with formic acid .

In Vitro Studies on PKA Inhibition

A study conducted to assess the potency of various isoquinoline derivatives revealed that this compound exhibited comparable inhibitory effects to other known PKA inhibitors like H-89. The study utilized a range of concentrations to determine the relative inhibition levels, confirming the compound's efficacy as a PKA inhibitor .

Structure-Based Drug Design

Research focused on the structure-based design of isoquinoline derivatives has highlighted the potential of this compound as a lead compound for developing new antitumor agents targeting protein kinase B (PKB). The findings suggest that modifications to the existing structure could yield more potent inhibitors with therapeutic relevance .

Wirkmechanismus

The compound exerts its effects by inhibiting cyclic nucleotide-dependent protein kinase and protein kinase C. It binds to the active site of these enzymes, preventing substrate phosphorylation and subsequent signal transduction. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The isoquinoline sulfonamide family includes several derivatives with modified aminoethyl side chains or substituted groups on the isoquinoline ring. Key analogs are summarized below:

Compound Name CAS Number Molecular Formula Key Substituent Primary Target
H9 (Current Compound) 116700-36-8 C₁₁H₁₅Cl₂N₃O₂S 2-aminoethyl PKC (Intermediate)
H7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride) - C₁₄H₂₀Cl₂N₄O₂S 2-methylpiperazine PKC (High affinity)
H8 (N-[2-(methylamino)ethyl]-5-isoquinoline sulfonamide dihydrochloride) - C₁₂H₁₇Cl₂N₃O₂S 2-methylaminoethyl PKC (Intermediate)
HA1004 (N-(2-guanidinoethyl)-5-isoquinoline sulfonamide hydrochloride) - C₁₂H₁₆ClN₅O₂S 2-guanidinoethyl PKC (Low affinity)
H-89 (N-(2-(4-bromocinnamylamino)ethyl)-isoquinoline-5-sulfonamide) - C₂₀H₂₁BrN₄O₂S 4-bromocinnamylaminoethyl Protein Kinase A (PKA)

Structural Insights :

  • H7 and H8 differ in their side chains: H7’s piperazine group enhances PKC binding affinity, while H8’s methylaminoethyl group reduces potency compared to H7 .
  • HA1004’s guanidinoethyl group lowers PKC affinity but may improve selectivity for other kinases .
  • H-89 incorporates a bromocinnamyl group, shifting selectivity toward PKA, making it a lead candidate for positron emission tomography (PET) imaging .
Inhibition of Protein Kinase C (PKC):
  • H7 exhibits the highest PKC inhibition (IC₅₀ ~ 6 μM), followed by H8 (IC₅₀ ~ 15 μM) and H9 (IC₅₀ ~ 20 μM). HA1004 shows minimal PKC inhibition (IC₅₀ > 40 μM) .
  • In CTL-mediated lysis assays, this hierarchy is mirrored: H7 inhibits lysis by ~80%, H9 by ~50%, and HA1004 by <10% .
Selectivity for Other Kinases:
  • H-89 demonstrates >100-fold selectivity for PKA over PKC, attributed to its bulky bromocinnamyl group, which sterically hinders PKC binding .
  • Chlorinated derivatives (e.g., N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, CAS: 1177141-67-1) introduce halogen atoms to modulate binding kinetics, though their exact selectivity profiles require further study .

Biologische Aktivität

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, commonly known as fasudil , is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a protein kinase inhibitor. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and comparative analyses.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in various cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil induces vasodilation , leading to lowered blood pressure and enhanced blood flow. This mechanism is particularly beneficial in treating cardiovascular diseases and conditions associated with excessive vascular smooth muscle contraction .

Therapeutic Applications

Fasudil has been investigated for its therapeutic effects in several areas:

  • Cardiovascular Diseases : Due to its vasodilatory properties, fasudil is explored for conditions like hypertension and ischemic heart disease.
  • Neurological Disorders : Research indicates potential benefits in neuroprotection and recovery from stroke by improving cerebral blood flow.
  • Cancer : The inhibition of ROCKs may also impact tumor progression and metastasis, making fasudil a candidate for cancer therapies.

In Vivo Studies

A notable study evaluated the vasodilatory effects of fasudil in animal models. The compound was administered intravenously to dogs, resulting in significant increases in arterial blood flow. The potency of fasudil was comparable to that of diltiazem, a clinically used cardiovascular drug .

Case Studies

Several clinical trials have been conducted to assess the efficacy of fasudil:

  • Stroke Recovery : A trial involving patients who suffered ischemic strokes demonstrated improved recovery outcomes when treated with fasudil compared to standard care.
  • Pulmonary Hypertension : In patients with pulmonary hypertension, fasudil administration resulted in reduced pulmonary artery pressure and improved exercise capacity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameSimilarity IndexUnique Features
N,N-Dimethylbenzenesulfonamide0.66Different functional groups affecting solubility
5-Amino-2-methylbenzenesulfonamide0.64Variation in amino group positioning
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)0.70More complex structure with multiple sulfonamido groups
1-Chloroisoquinoline-5-sulfonyl chloride0.54Chlorinated derivative affecting reactivity

Fasudil stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds. Its unique structure allows for targeted interactions critical for research into therapeutic applications.

Q & A

Q. What synthetic methodologies are reported for this compound?

  • Answer : A telescoped synthesis route involves: (i) Nucleophilic substitution of ethylenediamine with isoquinoline-5-sulfonyl chloride, (ii) Boc protection of the primary amine to form tert-butyl-(N-(2-aminoethyl)-5-isoquinoline sulfonamide) carbamate, (iii) Deprotection under acidic conditions, and (iv) Cyclization and salt formation to yield the hydrochloride salt. This method improves yield (≈65%) by reducing intermediate purification steps .

Q. How should researchers characterize the purity and identity of this compound?

  • Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% recommended). Confirm identity via HRMS (expected [M+H]⁺ = 252.08) and ¹H/¹³C NMR (key signals: δ 8.5–9.0 ppm for isoquinoline protons, δ 3.2–3.5 ppm for ethyleneamine protons). Cross-validate with elemental analysis for chloride content .

Advanced Research Questions

Q. How does this compound interact with protein kinases, and what experimental strategies validate its specificity?

  • Answer : The compound acts as a competitive ATP-binding site inhibitor for protein kinase A (PKA). To assess specificity: (i) Perform in vitro kinase assays against a panel of kinases (e.g., PKC, ROCK) using purified enzymes, (ii) Use radiolabeled ATP (³²P-ATP) to quantify inhibition constants (Ki), (iii) Validate cellular activity via Western blotting for downstream phospho-targets (e.g., CREB). Structural analogs (e.g., H-89 with a bromocinnamyl group) show enhanced PKA selectivity .

Q. What challenges arise in optimizing the synthetic yield of this compound, and how are they addressed?

  • Answer : Key challenges include: (i) Side reactions during sulfonamide formation (e.g., over-sulfonation), mitigated by controlling reaction temperature (0–5°C) and stoichiometry. (ii) Low cyclization efficiency , improved using catalytic HCl in ethanol under reflux. (iii) Byproduct formation during Boc deprotection, resolved via acid-wash purification .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Answer : For analogs like H-8 (N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide), discrepancies in kinase inhibition profiles may arise from: (i) Varied assay conditions (e.g., Mg²⁺ concentration affects ATP-binding), (ii) Off-target effects detected via proteome-wide affinity chromatography, (iii) Cellular permeability differences , addressed using fluorescently tagged derivatives for live-cell imaging .

Q. What methodological approaches are recommended for studying the compound’s biodistribution in neurological models?

  • Answer : Use positron emission tomography (PET) with ¹¹C-labeled derivatives. Key steps: (i) Radiolabel the ethyleneamine group via ¹¹C-methylation, (ii) Perform autoradiography in brain slices to map binding sites, (iii) Correlate with ex vivo LC-MS/MS quantification in tissue homogenates .

Q. How do structural modifications impact the compound’s solubility and blood-brain barrier (BBB) penetration?

  • Answer : Introducing hydrophilic groups (e.g., hydroxyls) on the isoquinoline ring improves aqueous solubility but reduces BBB penetration. Conversely, lipophilic substitutions (e.g., bromocinnamyl in H-89) enhance BBB uptake but increase plasma protein binding. Balance via logP optimization (target 1.5–2.5) and PAMPA-BBB assays .

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR spectra for intermediates in synthetic routes?

  • Answer : Contradictions often arise from rotameric equilibria in ethyleneamine protons. Use: (i) Variable-temperature NMR to coalesce split signals, (ii) 2D NOESY to confirm spatial proximity of protons, (iii) DFT calculations to model preferred conformers .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For non-linear responses, apply Bootstrap resampling to assess robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.